molecular formula C8H8FNO B1177750 pepN protein CAS No. 148265-34-3

pepN protein

Cat. No.: B1177750
CAS No.: 148265-34-3
Attention: For research use only. Not for human or veterinary use.
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Description

The pepN protein, also known as Aminopeptidase N (AP-N) or the cell surface antigen CD13, is a zinc-dependent metalloprotease belonging to the exopeptidase family (EC 3.4.11.2) . This enzyme selectively cleaves neutral amino acids, with a high preference for alanine, from the N-terminus of peptides and proteins . Its mechanism of action is critical for the final stages of protein digestion and the post-translational regulation of bioactive peptides, including hormones, cytokines, and chemokines . In research, recombinant this compound is a vital tool for enhancing protein hydrolysis in the food industry. It works synergistically with endoproteases, like alkaline protease, to significantly increase the degree of hydrolysis, generate small molecular weight bioactive peptides, and reduce the bitter taste of protein hydrolysates by removing hydrophobic N-terminal residues . Beyond food science, pepN functions as a multifunctional molecule in immunology. It is expressed on the surface of various immune cells, including monocytes, macrophages, and neutrophils, where it participates in phagocytosis, cell migration, antigen presentation, and inflammatory responses . It also serves as a receptor for specific human coronaviruses and cytomegalovirus, making it a target for virology studies . This product is supplied as a high-purity, recombinant preparation, suitable for applications in enzyme kinetics, substrate specificity profiling, and cell culture studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

CAS No.

148265-34-3

Molecular Formula

C8H8FNO

Synonyms

pepN protein

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Enzymatic Properties of PepN Across Species

Organism Molecular Weight (kDa) Optimal Temp (°C) Optimal pH Substrate Specificity Metal Dependency Notable Features
S. pneumoniae 90 37 (host body) 7.0–7.5 Hydrophobic/aromatic residues Zn²⁺ Cell wall-localized; NE substrate
L. helveticus ATCC 12046 47 (non-glycosylated) 30–50 6.5–7.5 Broad (Lys, Arg, Ala, Leu) Zn²⁺/Co²⁺ Substrate inhibition; thermal stability
E. coli 95 37 7.0 Suc-LLVY-AMC, L-Ala-pNA Zn²⁺ Cytosolic; stress response
A. niger 47 30–37 3.0–5.0 Aspartic protease substrates N/A Unconventional secretion

Key Findings:

  • Substrate Inhibition : Unique to L. helveticus ATCC 12046, PepN exhibits substrate inhibition at high concentrations (e.g., H-Lys-pNA), a critical consideration for industrial applications .
  • Thermal Stability : L. helveticus PepN retains 20% activity after 15 days at 50°C, outperforming other strains (e.g., L. helveticus JCM 1004: 5% activity after 30 minutes) .
  • Metal Reactivation : Apo-PepN (Zn²⁺-free) from L. helveticus is reactivated by Co²⁺ > Zn²⁺ > Mn²⁺, highlighting its metalloenzyme flexibility .

Functional Roles and Localization

Table 2: Functional Roles of PepN in Different Organisms

Organism Localization Biological Role Pathogenic/Industrial Relevance
S. pneumoniae Cell wall NE substrate; modulates host immune response Enhances bacterial clearance
L. helveticus Cytoplasmic/secreted Protein hydrolysis; flavor development Cheese fermentation
E. coli Cytosol Protein degradation; stress resistance Survival under nutritional stress
A. niger Secreted Carbon starvation response Biotechnological protein production

Contrasting Mechanisms:

  • Secretion Pathways: S. pneumoniae PepN lacks secretion signals but localizes to the CW via unknown mechanisms, while A. niger PepN is secreted unconventionally, independent of autophagy .
  • Host Interaction: Spn PepN dampens cytotoxic T-cell responses by modulating IFN-γ production, a virulence mechanism absent in non-pathogenic species like L. helveticus .

Kinetic and Synergistic Activities

Table 3: Kinetic Parameters of L. helveticus PepN

Substrate Km (mM) Vmax (µkat·L⁻¹) Vmax/Km (s⁻¹)
H-Lys-pNA 0.11 1.14 11.4
H-Arg-pNA 0.18 1.08 6.0
H-Ala-pNA 0.25 1.00 4.0

Synergy with PepX: Co-administration of PepN and PepX (X-prolyl dipeptidyl aminopeptidase) in L. helveticus increases casein hydrolysis by 132%, demonstrating complementary substrate specificity .

Preparation Methods

Escherichia coli-Based Expression

The majority of PepN production utilizes E. coli expression systems due to their scalability and well-characterized genetics. In a landmark study, the pepN gene from E. coli was subcloned into the pET-26b vector and expressed in BL21(DE3) cells under T7 promoter control. Optimal yields (17 mg/L) were achieved through auto-induction in SOB medium at 25–37°C, with post-induction incubation periods of 24–48 hours. This system produced monomeric PepN with a molecular mass of 98,750 Da, as confirmed by MALDI-TOF mass spectrometry.

Synthetic Organelle Approaches

The PandaPure® system revolutionized PepN purification by bypassing traditional chromatography. By cloning pepN into the pPPC vector and co-expressing with pOrganelle in BL21(DE3), PepN localized to synthetic organelles. Post-lysis, incubation with PandaPure® Protein Reagent (37°C, 24 hours) solubilized organelles, recovering 80–90% pure protein from 1 mL cultures. This method reduced hands-on time by 40% compared to column-based techniques.

Purification Methodologies

Ion Exchange Chromatography

Q-Sepharose chromatography remains the gold standard for large-scale PepN purification. After cell lysis via sonication or detergent treatment, clarified lysates were loaded onto Q-Sepharose Fast Flow columns equilibrated with 50 mM Tris-HCl (pH 8.0). Elution with a 0–500 mM NaCl gradient yielded PepN with >95% purity, though iron contamination (0.5 equivalents) required subsequent dialysis.

Table 1: Comparative Purification Yields

MethodScaleYield (mg/L)Purity (%)Reference
Q-Sepharose1 L1795
PandaPure®1 mL0.8–1.280–90
Ni-NTA (Mtb PepN)50 mL3.485

Affinity Tag-Based Purification

While early E. coli PepN studies avoided affinity tags, Mtb PepN purification leveraged the pET28a vector’s N-terminal His₆ tag. Post-lysis, immobilized metal affinity chromatography (IMAC) with Ni-NTA resin achieved 85% purity, though non-specific binding necessitated imidazole gradient optimization (10–250 mM).

PandaPure Organelle Extraction

This detergent-free method exploited differential centrifugation (1,000 ×g, 30 minutes) to pellet organelles containing PepN. Subsequent incubation with PandaPure® Protein Reagent (4 hours, 37°C) dissolved organelle membranes, releasing soluble PepN. The protocol achieved 90% recovery in deep-well plate formats, enabling high-throughput screening.

Characterization of Purified PepN

Spectroscopic and Chromatographic Analysis

Gel filtration chromatography confirmed recombinant PepN’s monomeric state (98 kDa), while circular dichroism revealed α-helical content of 38 ± 2%. MALDI-TOF spectra showed a 98,750 Da peak, matching theoretical molecular weight. Post-translational modifications were absent in bacterial systems but observed in Sf9-derived PepN.

Kinetic Profiling

Steady-state kinetics using L-alanine-p-nitroanilide substrate revealed a k<sub>cat</sub> of 354 ± 11 s⁻¹ and K<sub>m</sub> of 376 ± 39 μM. Mtb PepN exhibited 40% lower activity, attributed to structural differences in the substrate-binding pocket.

Table 2: Kinetic Parameters of PepN Variants

Sourcek<sub>cat</sub> (s⁻¹)K<sub>m</sub> (μM)pH Optimum
E. coli354 ± 11376 ± 397.5
Mtb212 ± 8420 ± 456.8

Metal Ion Interactions

Inductively coupled plasma mass spectrometry (ICP-MS) identified 0.5 equivalents of iron and <0.1 equivalents of zinc in as-isolated E. coli PepN. Exogenous Zn(II) addition (100 μM) inhibited activity by 92%, while Fe(II) caused a 15–20% reduction. Chelation studies confirmed two high-affinity metal-binding sites per monomer.

Comparative Evaluation of Preparation Methods

The Q-Sepharose method provides unparalleled scalability (17 mg/L) but requires optimization to minimize iron co-purification. PandaPure® excels in high-throughput applications, though yields remain limited to 1.2 mg/L. Mycobacterial systems facilitate structural studies but suffer from lower expression levels and complex purification workflows .

Q & A

Q. What is the primary enzymatic function of PepN in bacterial systems, and how can it be experimentally validated?

PepN is a zinc-dependent metallo-aminopeptidase that cleaves N-terminal amino acids from peptides. Its enzymatic activity can be validated using chromogenic substrates (e.g., H-Ala-pNA) in kinetic assays, where hydrolysis releases p-nitroaniline, measurable at 405 nm . Recombinant PepN purification via affinity chromatography (e.g., His-tag systems) followed by SDS-PAGE and activity staining confirms functional expression .

Q. How is PepN localized to the cell wall in Streptococcus pneumoniae despite lacking canonical secretion signals?

Subcellular fractionation coupled with Western blotting is used to localize PepN. For example, cell wall (CW), protoplast, and whole-cell lysate (WCL) fractions are isolated, and anti-FLAG antibodies detect tagged PepN. CodY, a cytoplasmic protein, serves as a control to rule out contamination . PepN’s CW localization is confirmed by its absence in protoplast fractions and presence in CW fractions despite lacking LPxTG motifs or Sec-dependent signals .

Q. What standard methods are used to assess PepN’s role in bacterial susceptibility to neutrophil-mediated killing?

In vitro bactericidal assays involve exposing wild-type and ΔpepN strains to purified neutrophil elastase (NE) and measuring survival via colony-forming unit (CFU) counts. In vivo models, such as opsonophagocytic assays with human neutrophils, validate resistance phenotypes . Capsule quantification (e.g., ELISA) ensures observed differences are not due to structural variations .

Advanced Research Questions

Q. How do contradictory findings regarding neutrophil elastase (NE)-mediated killing of Streptococcus pneumoniae strains (e.g., TIGR4 vs. D39) inform experimental design?

Discrepancies in NE susceptibility between serotypes (e.g., TIGR4 vs. D39) highlight the need to control for strain-specific factors, such as surface protein expression (e.g., PspA) or capsule thickness . Researchers should include isogenic mutants, standardize NE concentrations, and use proteomic profiling (LC-MS/MS) to identify strain-specific substrates .

Q. What methodologies confirm the unconventional secretion pathway of PepN in Aspergillus niger, and how does this differ from autophagy-dependent mechanisms?

Secretome analysis via mass spectrometry and Western blotting in autophagy-deficient mutants (e.g., Δatg1, Δatg8) confirms PepN secretion is autophagy-independent . Carbon starvation induces secretion, detectable via anti-PepN antibodies. Unlike autophagy-dependent proteins (e.g., Acb1), PepN lacks a signal peptide and is unaffected by ER/Golgi inhibitors .

Q. How does structural homology of PepN between Mycobacterium tuberculosis (Mtb) and M. smegmatis (Msm) inform its role in host immune evasion?

Structural alignment (78% similarity) and immunofluorescence reveal PepN’s cytoplasmic localization, excluding endoplasmic reticulum (ER) interaction despite ERAP-1 homology . Secretion assays (e.g., TCA precipitation) show Msm overproduces PepN to compensate for rapid growth, while Mtb retains it intracellularly, suggesting divergent immune evasion strategies .

Q. What experimental approaches resolve substrate inhibition kinetics in PepN enzymatic studies?

Michaelis-Menten and Lineweaver-Burk analyses differentiate substrate inhibition (e.g., H-Lys-pNA). For PepN, KISK_{IS} (inhibition constant) values are 7.6–70× higher than KmK_m, requiring nonlinear regression to model inhibition . Metal ion reactivation (Co²⁺ > Zn²⁺) of apo-enzymes further clarifies catalytic mechanisms .

Q. How does PepN modulate host T-cell effector function, and what assays validate this interaction?

PepN in S. pneumoniae lysates inhibits IFN-γ production by CD8⁺ T cells. In vitro co-culture experiments with purified PepN and cytotoxic T lymphocytes (CTLs), followed by ELISA or flow cytometry, quantify cytokine suppression. TCR signaling modulation is validated via phospho-specific Western blots (e.g., p-ZAP70) .

Methodological Considerations Table

TechniqueApplicationKey FindingsEvidence ID
Subcellular Fractionation Localize PepN in bacterial compartmentsPepN in CW despite lacking secretion signals
LC-MS/MS Identify NE-degraded substratesPepN abundance reduced 10³–10⁴-fold post-NE treatment
Recombinant Expression Overproduce active PepN in E. coli452-fold overexpression achieved via T7 promoters
Kinetic Assays Characterize substrate inhibitionKISK_{IS} values reveal H-Lys-pNA as most inhibitory
Immunofluorescence Map PepN localization in host cellsCytoplasmic, not ER-localized, in macrophages

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